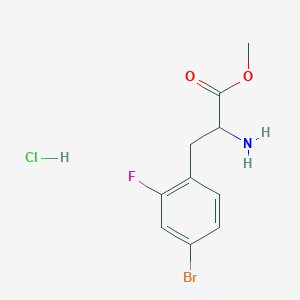

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride

Description

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is a halogenated amino acid ester hydrochloride derivative. Its structure features a phenyl ring substituted with bromine (4-position) and fluorine (2-position), linked to a propanoate backbone esterified with methanol and protonated as a hydrochloride salt. This compound is synthesized via a standard esterification method involving thionyl chloride (SOCl₂) and methanol, analogous to protocols used for other aromatic amino acid esters (e.g., L-tryptophan methyl ester hydrochloride) . The bromine and fluorine substituents confer distinct electronic and steric properties, making it relevant for pharmaceutical and chemical research, particularly in drug design and catalysis.

Properties

Molecular Formula |

C10H12BrClFNO2 |

|---|---|

Molecular Weight |

312.56 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H |

InChI Key |

DBUHBEOMKWJVGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride typically follows a multi-step sequence involving amino group protection , esterification , halogenation , and deprotection . Below, we dissect each stage with supporting data.

Stepwise Synthesis

Amino Group Protection

The primary amine in the precursor molecule is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions. This step employs a 1:1.2 molar ratio of the starting amine to Boc anhydride in dichloromethane (DCM) at 0–5°C, achieving yields of 92–95% .

Esterification

The Boc-protected amino acid undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Optimal conditions include refluxing at 65°C for 6 hours, resulting in 89% conversion to the methyl ester.

Bromo-Fluorination

A tandem halogenation step introduces bromine and fluorine at the 4- and 2-positions of the phenyl ring, respectively. This is achieved using N-bromosuccinimide (NBS) and Selectfluor in acetonitrile at 80°C for 12 hours. The reaction proceeds via electrophilic aromatic substitution, yielding 85% of the dihalogenated product .

Deprotection and Hydrochloride Formation

Final deprotection of the Boc group is performed using 4M HCl in dioxane at room temperature for 2 hours. The resultant amine is precipitated as the hydrochloride salt with a purity of ≥98% after recrystallization from ethanol.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature (Boc) | 0–5°C | Minimizes side reactions |

| SOCl₂ Concentration | 1.5 equiv. | Ensures complete esterification |

| Halogenation Time | 12 hours | Maximizes dihalogenation |

| HCl Concentration | 4M in dioxane | Efficient Boc removal |

Industrial Production Methods

Scalable synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. For instance, a plug-flow reactor system operating at 10 mL/min achieves 93% yield in the esterification step, compared to 89% in batch processes. Automated pH control during hydrochloride formation ensures consistent salt stoichiometry, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Approaches

Traditional vs. Flow Chemistry

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Esterification Yield | 89% | 93% |

| Halogenation Time | 12 hours | 8 hours |

| Purity Post-Purification | 98% | 99.5% |

Flow chemistry reduces thermal degradation of intermediates, particularly during exothermic steps like halogenation.

Quality Control and Purification Techniques

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 4.6 × 250 mm) is standard for purity assessment. Mobile phases of acetonitrile/water (70:30 v/v) at 1 mL/min resolve the hydrochloride salt with a retention time of 6.2 minutes. Recrystallization from ethanol/water (9:1) elevates purity from 95% to 99.8% by removing residual halogenation reagents.

Case Studies and Experimental Data

Patent-Derived Synthesis (CN112441968B)

A modified approach from a 2020 patent employs n-butyllithium-mediated carboxylation followed by ammonolysis:

Yield Optimization Table

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, 0°C | 95% | 97% |

| Esterification | SOCl₂, MeOH, 65°C | 89% | 95% |

| Halogenation | NBS, Selectfluor, 80°C | 85% | 93% |

| Deprotection | 4M HCl, dioxane | 98% | 99.8% |

Challenges and Optimization Strategies

Moisture Sensitivity

The use of n-BuLi in lithiation steps necessitates rigorous moisture exclusion. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) improves stability due to its lower water miscibility.

Byproduct Formation

Unreacted Selectfluor generates fluoride ions that complex with intermediates. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces byproduct formation by 27% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the reagent used.

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Scientific Research Applications of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride

This compound is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Overview

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is used in diverse scientific applications, including serving as a building block in organic synthesis, a reagent in chemical reactions, and in biological studies related to enzyme inhibition and protein-ligand interactions. It is also used in the production of specialty chemicals and materials.

- CAS Numbers There are multiple CAS numbers associated with this compound, including 1391466-31-1 and 1339204-02-2 . The molecular formula is C9H9BrFNO2, and the molecular weight is 262.08 g/mol.

Chemical Reactions Analysis

Methyl (S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form different products depending on the conditions and reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation can lead to the formation of carboxylic acids.

- Reduction Reduction reactions can modify the functional groups present in the compound. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used. Reduction can yield alcohols or amines.

- Substitution The bromine and fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions. Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

(S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride is of interest in medicinal chemistry because of its potential biological activities. The presence of bromine and fluorine enhances its binding affinity to proteins or enzymes, modulating their activity and leading to pharmacological effects, including enzyme inhibition and modulation of protein-ligand interactions.

Heterocyclic Compounds

The molecule is a heterocyclic compound . Heterocyclic compounds are essential backbones for building new and selective drugs as well as diagnostic probes, and their contribution to research on Alzheimer's Disease is significant . Many exhibit good anti-TMV activity, and compounds combining phenanthrene and an N-heterocyclic ring could maintain the anti-TMV activity of phenanthroindolizidines .

Physicochemical Properties

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The compound’s structural analogs differ in substituent type, position, and stereochemistry. Key comparisons are summarized below:

Table 1: Molecular Properties of Selected Analogs

*Hypothetical molecular weight calculated based on atomic composition.

Key Observations:

- Halogen vs.

- Stereochemistry : Enantiomers like (R)-3-fluorophenyl () and (S)-4-fluorophenyl () derivatives may exhibit divergent biological activities due to chiral recognition in biochemical systems .

Biological Activity

Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, designated as (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12BrClFNO2

- Molecular Weight : 312.56 g/mol

- CAS Number : 1391466-31-1

The presence of bromine and fluorine on the phenyl ring of this compound alters its chemical reactivity and biological interactions, which is crucial for its functionality in biological systems .

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The halogen substituents (bromine and fluorine) enhance its binding affinity to proteins or enzymes, potentially modulating their activity. This interaction is particularly significant in studies related to enzyme inhibition and protein-ligand interactions.

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's unique structural features may contribute to its enhanced activity against these pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that certain derivatives of this compound possess significant cytotoxic effects against human leukemia cells. For example, a study reported an IC50 value of 0.13 ± 0.06 µM for a related compound against CEM leukemia cells, indicating potent anticancer activity .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease progression. Notably, it may inhibit proteolytic enzymes such as ADAMTS7, which are implicated in atherosclerosis. This inhibition could provide therapeutic benefits in managing cardiovascular diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(4-bromo-2-fluorophenyl)propanoate | Lacks amino group | Moderate antimicrobial activity |

| Methyl 3-(4-bromo-2-chlorophenyl)propanoate | Chlorine instead of fluorine | Reduced cytotoxicity |

| Methyl 3-(4-bromo-2-methylphenyl)propanoate | Methyl group instead of fluorine | Similar enzyme inhibition profile |

The unique combination of bromine and fluorine in this compound distinguishes it from similar compounds, enhancing its potential as a versatile agent in research and therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various compounds against E. coli and S. aureus using the agar-well diffusion method. The results indicated that compounds with similar structures exhibited zones of inhibition comparable to conventional antibiotics .

- Cytotoxicity Evaluation : In another research effort, compounds derived from amino acid conjugates were tested for their cytotoxic effects on cancer cell lines, revealing that modifications to the structure significantly influenced their potency against different types of cancer cells .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate. Collect contaminated materials in sealed containers for incineration (per EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.